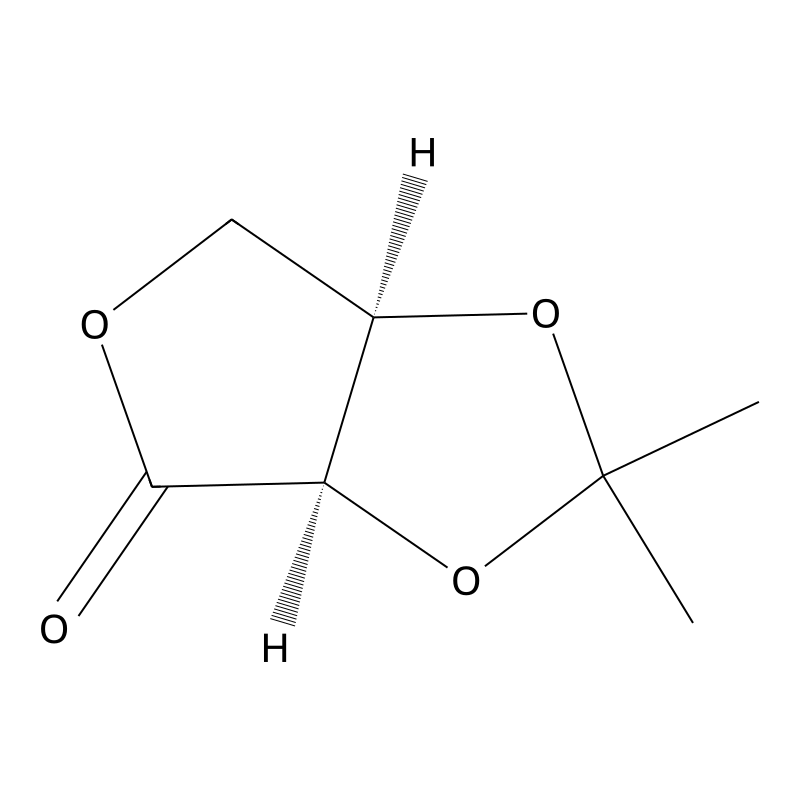

2,3-O-Isopropylidene-D-erythronolactone

Content Navigation

Sourcing D-erythronolactone requires time-consuming in-situ protection, resulting in 25-30% yield losses from diol quenching. This pre-protected building block eliminates that bottleneck. Key benefits: • Bypasses 18+ h protection steps with direct, chemoselective transformations. • Rigid bicyclic acetonide locks C2/C3 stereocenters for >90% d.e. in nucleophilic additions. • Ideal for C-disaccharide, swainsonine, and leukotriene synthesis. Consistent ≥98% purity.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

(-)-2,3-O-Isopropylidene-D-erythronolactone (CAS 25581-41-3) is a commercially critical, pre-protected chiral building block widely utilized in the asymmetric synthesis of natural products, spiroannulated carbohydrates, and complex heterocycles . Structurally, it features a D-erythronolactone core where the vicinal C2 and C3 hydroxyl groups are masked by an isopropylidene (acetonide) protecting group. This fused 1,3-dioxolane ring not only prevents unwanted side reactions at the diol moiety but also conformationally locks the furanose ring, imparting high facial bias during subsequent functionalizations [1]. For industrial and laboratory buyers, procuring this pre-protected synthon bypasses the inefficiencies of in-house protection, offering a standardized, high-purity starting material for aldol condensations, nucleophilic additions, and chemoselective reductions.

Research Fit

Substituting 2,3-O-isopropylidene-D-erythronolactone with its unprotected parent compound, D-erythronolactone (CAS 15667-21-7), introduces immediate process failures in organometallic and base-mediated steps. The free hydroxyl groups in the unprotected analog rapidly quench nucleophiles like lithiated dithianes or silyl ketene acetals, necessitating in-situ protection that adds minimum 18-hour reaction times and typically incurs a 25-30% yield penalty [1]. Furthermore, substituting with the L-enantiomer (2,3-O-isopropylidene-L-erythronolactone) fundamentally inverts the stereocenters at C2 and C3, leading to the incorrect stereochemistry in downstream targets such as D-sugar derivatives or natural leukotrienes [2]. Alternative protecting groups, such as acyclic benzyl or acetyl ethers, fail to provide the rigid bicyclic constraint of the acetonide, resulting in poor diastereoselectivity during nucleophilic attack at the lactone carbonyl.

Substitution Risk

Nucleophilic Addition Diastereoselectivity

The rigid bicyclic structure of 2,3-O-isopropylidene-D-erythronolactone enforces strict facial selectivity during nucleophilic attack at the C1 carbonyl. When reacted with nucleophiles such as phenyllithium or lithiated dithianes at -78 °C, the acetonide-protected lactone yields a single diastereomer (e.g., 86% yield of the beta-anomer lactol) [1]. In contrast, acyclic or flexibly protected analogs often yield complex mixtures of anomers, while the unprotected D-erythronolactone fails entirely due to proton transfer from the free diols [2].

| Evidence Dimension | Diastereomeric ratio (dr) in nucleophilic addition |

| Target Compound Data | >95:5 dr (single diastereomer isolated in 86% yield) |

| Comparator Or Baseline | Unprotected D-erythronolactone (reaction failure / 0% yield of addition product) |

| Quantified Difference | Complete stereocontrol and reaction viability vs. total failure |

| Conditions | Addition of PhLi or lithiated dithianes at -78 °C in THF |

High stereoselectivity eliminates the need for costly and time-consuming chromatographic separations of diastereomers in the synthesis of C-glycosides.

Process Efficiency vs. In-House Protection

Procuring pre-protected 2,3-O-isopropylidene-D-erythronolactone directly eliminates a major bottleneck in carbohydrate-based syntheses. The standard in-house protection of D-erythronolactone using 2,2-dimethoxypropane and an acid catalyst requires an 18-hour reaction time and typically caps at a 74.7% isolated yield after crystallization[1]. By sourcing the pre-protected compound, synthetic chemists bypass this ~25% material loss and the associated labor, solvent, and purification costs, allowing immediate entry into high-value transformations .

| Evidence Dimension | Material retention and time investment for the protected synthon |

| Target Compound Data | 100% immediate availability (procured pre-protected) |

| Comparator Or Baseline | In-house protection of D-erythronolactone (74.7% yield, 18+ hours) |

| Quantified Difference | Saves ~25% material loss and >18 hours of processing time per batch |

| Conditions | Standard acetonide formation using 2,2-dimethoxypropane/acetone and p-TsOH |

Direct procurement optimizes supply chain efficiency and accelerates downstream multi-step syntheses by removing a low-yielding, time-intensive preliminary step.

Chemoselective Lactol Reduction

The acetonide protecting group is critical for the controlled, chemoselective reduction of the lactone to the corresponding lactol (2,3-O-isopropylidene-D-erythrose). Treatment of 2,3-O-isopropylidene-D-erythronolactone with DIBAL-H at low temperatures provides the lactol in excellent yields without over-reduction [2]. In contrast, attempting similar reductions on unprotected D-erythronolactone risks ring-opening and over-reduction to the corresponding tetrol, severely complicating the isolation of the desired aldehyde equivalent [1].

| Evidence Dimension | Chemoselectivity in hydride reduction |

| Target Compound Data | Excellent yield (typically >90%) of the closed-ring lactol |

| Comparator Or Baseline | Unprotected D-erythronolactone (prone to over-reduction to tetrol) |

| Quantified Difference | Prevents ring-opening and secures the aldehyde equivalent for Wittig chemistry |

| Conditions | DIBAL-H reduction in anhydrous solvent at -78 °C |

Reliable access to the intact lactol is an absolute prerequisite for synthesizing terminal alkenes and subsequent complex targets.

Spiroannulated Carbohydrates & C-Glycoside Synthesis

The compound's locked bicyclic conformation makes it the premier starting material for aldol condensations with silyl ketene acetals and additions of lithiated C-nucleophiles. This enables the highly stereoselective construction of furanose C-disaccharides and spiroannulated sugars, which are critical scaffolds in advanced drug discovery [1].

Alkaloid & Leukotriene Total Synthesis

By undergoing clean, chemoselective reduction to 2,3-O-isopropylidene-D-erythrose, this synthon serves as the foundational building block for the total synthesis of pyrrolizidine alkaloids (such as (-)-swainsonine) and leukotrienes. The pre-installed acetonide ensures that the vicinal diols remain protected during subsequent Wittig homologations and cycloadditions [2].

Chiral Ligands and Auxiliaries Development

The rigid, enantiomerically pure framework of 2,3-O-isopropylidene-D-erythronolactone is utilized to synthesize specialized chiral ligands and auxiliaries for asymmetric catalysis. Its defined stereocenters at C2 and C3 transfer chiral information effectively during metal-catalyzed transformations, making it a valuable precursor in catalyst design [1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types

O4Si-4